N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE
Description
N-[5-({[(2,5-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a synthetic organic compound characterized by a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl-linked methylcarbamoyl group bearing a 2,5-dimethoxyphenyl moiety. The cyclopropanecarboxamide group at position 2 of the thiadiazole introduces steric rigidity, which may enhance target binding specificity. Its design leverages heterocyclic chemistry principles, where the thiadiazole ring provides electron-deficient character, and the cyclopropane group confers conformational constraint .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-23-10-5-6-12(24-2)11(7-10)17-13(21)8-25-16-20-19-15(26-16)18-14(22)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUICKAUEUGINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions. The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiadiazole intermediate. The final step involves the formation of the cyclopropanecarboxamide group through an amide coupling reaction using cyclopropanecarboxylic acid and appropriate coupling reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiadiazole and cyclopropane moieties.
Biology: It may serve as a probe for studying the biological activity of thiadiazole-containing compounds, which are known to exhibit various pharmacological properties.
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The dimethoxyphenyl group may enhance the compound’s binding affinity to these targets, while the cyclopropanecarboxamide group could contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound shares functional motifs with several agrochemicals and bioactive molecules (Table 1). For example:
- Cyclopropane derivatives: Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) is a plant growth regulator. Unlike the target compound, cyclanilide lacks the thiadiazole ring and instead features a carboxylic acid group, which influences its solubility and bioactivity .
- Triazole/thiadiazole-containing fungicides: Propiconazole and etaconazole (triazole derivatives with chlorophenyl groups) share heterocyclic cores but differ in substituents.
- Methoxy vs. chloro substituents : The 2,5-dimethoxyphenyl group in the target compound contrasts with chlorophenyl groups in analogues like triticonazole. Methoxy groups enhance lipophilicity and may reduce toxicity compared to chlorine, impacting environmental persistence and metabolic pathways .
Table 1: Structural and Functional Comparison
Research Findings and Activity Analysis
Physicochemical Properties
- Solubility : The sulfanyl and carbamoyl groups may enhance aqueous solubility relative to purely aromatic analogues like propiconazole.
Biological Activity
N-[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a thiadiazole ring , a carbamoyl group , and a cyclopropanecarboxamide structure. These structural components contribute to its biological activity through various mechanisms.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds with this scaffold exhibit significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance:
- A study demonstrated that several thiadiazole derivatives showed potent antibacterial activity against Escherichia coli and Staphylococcus aureus .
- The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anti-inflammatory Effects
Thiadiazole derivatives have also been reported to possess anti-inflammatory properties . The mechanism often involves the modulation of inflammatory pathways:
- In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines .
- Animal models have demonstrated reduced inflammation in conditions such as arthritis when treated with thiadiazole derivatives .
Anticancer Potential
The anticancer activity of thiadiazole derivatives is another area of interest:
- Compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines .
- The proposed mechanism includes induction of apoptosis and cell cycle arrest .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial effects against gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. |
| Study 2 | Showed anti-inflammatory effects in animal models with reduced paw edema after administration of thiadiazole derivatives. |
| Study 3 | Reported cytotoxic effects on cancer cell lines with IC50 values as low as 10 µM for certain derivatives. |
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory responses.
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation pathways.
- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways leading to cell death.
Q & A
Q. What synthetic routes are reported for synthesizing the thiadiazole and cyclopropane moieties in this compound?
The compound's synthesis likely involves multi-step reactions. For example, thiadiazole cores are typically formed via cyclization of thiosemicarbazides under acidic conditions (e.g., using H2SO4 or POCl3) . Cyclopropane rings may be introduced via [2+1] cycloaddition using carbenes or via nucleophilic substitution of cyclopropane carboxylic acid derivatives. Key intermediates, such as the 2,5-dimethoxyphenylcarbamoylmethyl sulfanyl group, require careful protection of reactive sites (e.g., using Boc groups) to avoid side reactions .
Q. How can NMR spectroscopy confirm the structural integrity of intermediates and the final compound?
- 1H NMR : Look for characteristic signals:
- Thiadiazole protons: δ 8.0–8.5 ppm (aromatic region).
- Cyclopropane protons: δ 1.5–2.5 ppm (split into multiplets due to ring strain).
- Methoxy groups (OCH3): δ 3.7–3.9 ppm .
- 13C NMR : Confirm carbonyl carbons (C=O) at δ 165–175 ppm and cyclopropane carbons at δ 15–25 ppm. Discrepancies in integration or unexpected peaks may indicate impurities or incomplete reactions, necessitating column chromatography or recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for phase determination) is critical . Challenges include:
- Disordered moieties : Use restraints (e.g., DFIX, SIMU) to model flexible groups like the cyclopropane ring.
- Twinned crystals : Apply twin-law refinement in SHELXL.
- Low-resolution data : Prioritize high-quality crystals grown via vapor diffusion in solvents like 1,4-dioxane or DMSO .
Q. What strategies optimize reaction yields when synthesizing unstable intermediates (e.g., sulfanyl derivatives)?
- Temperature control : Perform reactions at 0–5°C to stabilize sulfanyl intermediates prone to oxidation.
- In situ protection : Use thiophiles (e.g., triphenylphosphine) to trap reactive sulfur species.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require post-reaction dialysis to remove traces .
Q. How do computational methods predict the compound’s potential bioactivity?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial enzymes). Focus on hydrogen bonds between the carbamoyl group and active-site residues.
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and solubility. The compound’s high molecular weight (~450 g/mol) may limit bioavailability, suggesting prodrug derivatization .
Methodological Considerations
Q. What analytical techniques validate purity beyond NMR and HPLC?
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks with <5 ppm error.
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within 0.4% .
- TGA/DSC : Monitor thermal stability; decomposition temperatures >200°C indicate suitability for long-term storage .
Q. How can researchers address low reproducibility in cyclopropane ring formation?
- Catalyst screening : Test transition-metal catalysts (e.g., Cu(acac)2) for stereoselective cyclopropanation.
- Kinetic studies : Use in situ IR to track reaction progress and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
